molecular formula C21H29FN2O2 B5515852 2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5515852
M. Wt: 360.5 g/mol
InChI Key: FUXNFKVEOUZSIL-UHFFFAOYSA-N
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Description

2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H29FN2O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.22130633 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR8 Antagonists

Diazaspiro[5.5]undecane derivatives, including those similar to the mentioned compound, have been identified as CCR8 antagonists useful in treating chemokine-mediated diseases. Specifically, they hold potential in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. The research by Dr. Peter Norman (2007) in the "Expert Opinion on Therapeutic Patents" journal outlines these applications, highlighting the therapeutic potential of these compounds in managing respiratory conditions (Norman, 2007).

Bioactivity and Synthesis

The biological activity and synthesis of 1,9-diazaspiro[5.5]undecanes, including those fused with arenes or heteroarenes and/or containing a carbonyl group at position 2, have been reviewed. These compounds exhibit potential for treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders. The review by Blanco‐Ania et al. (2017) in "Chemistry of Heterocyclic Compounds" provides a comprehensive overview of these applications (Blanco‐Ania, Heus, & Rutjes, 2017).

Antihypertensive Applications

Research on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has demonstrated significant antihypertensive effects in spontaneously hypertensive rats (SHR). The study focused on derivatives, particularly emphasizing the potent antihypertensive agent identified among the 9-(2-indol-3-ylethyl) series, revealing the potential of these compounds in developing new antihypertensive treatments (Clark et al., 1983).

Synthesis and Photophysical Studies

The synthesis, photophysical studies, and solvatochromic analysis of diazaspiro[5.5]undecane derivatives have been conducted to understand their behavior under different solvent conditions. These studies shed light on the photophysical properties of diazaspiro compounds, contributing to the knowledge of their potential applications in material sciences and photophysics (Aggarwal & Khurana, 2015).

Synthesis and Molecular Structure

Efficient and regioselective synthesis methods have been developed for novel fluorinated spiro-heterocycles, demonstrating excellent yield through cascade [5+1] double Michael addition reactions. These methods and the characterization of the resulting compounds, such as their molecular structure and spectroscopic investigations, contribute to advancing the field of organic synthesis and materials science (Islam et al., 2015).

Properties

IUPAC Name

9-[3-(4-fluorophenoxy)propyl]-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c1-2-12-24-17-21(9-8-20(24)25)10-14-23(15-11-21)13-3-16-26-19-6-4-18(22)5-7-19/h2,4-7H,1,3,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXNFKVEOUZSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2(CCC1=O)CCN(CC2)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.